2-Chloro-5-(pyrrolidin-1-ylmethyl)phenol
Description
2-Chloro-5-(pyrrolidin-1-ylmethyl)phenol is a chlorinated phenolic compound featuring a pyrrolidinylmethyl substituent at the 5-position of the aromatic ring.
Properties
IUPAC Name |
2-chloro-5-(pyrrolidin-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-4-3-9(7-11(10)14)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBLEQHOIKUISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of 5-Methylphenol Derivatives
A foundational approach involves the direct chlorination of 5-methylphenol precursors. In a study optimizing reactor efficiency, 2-chloro-5-methylphenol was chlorinated using sulfuryl chloride (SOCl) in an airlift loop reactor (ALR), achieving 79% molar yield and 98.5% purity under optimized conditions (residence time: 4 h, 40°C). The ALR’s superior gas-liquid mass transfer outperformed traditional stirred-tank reactors, minimizing byproducts like dichlorinated analogs.
Chloromethylation via Hydrochloric Acid-Formaldehyde Systems
An alternative pathway employs chloromethylation using concentrated HCl and formaldehyde. For example, 2-chlorophenol was treated with 37% formaldehyde and ZnCl at 40°C, yielding 2-chloro-5-(chloromethyl)phenol hydrochloride (74.9% yield). This method avoids harsh chlorinating agents but requires careful control of stoichiometry to prevent over-chlorination.
Mannich-Type Aminomethylation
One-Pot Synthesis with Pyrrolidine and Paraformaldehyde
The Mannich reaction enables direct installation of the pyrrolidinylmethyl group. A representative protocol involves refluxing 2-chloro-5-methylphenol with paraformaldehyde and pyrrolidine in ethanol under argon for 4 hours, followed by silica gel chromatography to isolate the product. This method’s efficiency hinges on the molar ratio of amine to aldehyde, with excess pyrrolidine (1.5 eq) suppressing imine byproducts.
Solvent and Catalytic Modifications
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the iminium intermediate. In a comparative study, DMF-mediated reactions achieved 80% yield versus 68% in ethanol for analogous propargylamine syntheses. Catalytic acetic acid (5 mol%) further accelerated the process by protonating the formaldehyde, facilitating nucleophilic attack by the phenol.
Nucleophilic Substitution of Chloromethyl Intermediates
Displacement with Pyrrolidine
2-Chloro-5-(chloromethyl)phenol undergoes nucleophilic substitution with pyrrolidine in ethanol at 60°C, yielding the target compound. This method, adapted from pyridine-based systems, requires a 2:1 amine-to-substrate ratio to account for pyrrolidine’s volatility. Yields up to 75% are reported after 12 hours, with purification via recrystallization from ethyl acetate/hexane.
Microwave-Assisted Acceleration
Microwave irradiation (150 W, 100°C) reduced reaction times to 30 minutes in a closed-vessel system, achieving comparable yields (73%) while minimizing degradation. This approach is particularly advantageous for thermally labile intermediates.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(pyrrolidin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrrolidin-1-ylmethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that 2-Chloro-5-(pyrrolidin-1-ylmethyl)phenol exhibits promising antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects. The specific mechanisms of action remain under investigation, but the phenolic structure is often associated with enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes.
Drug Design for Therapeutic Applications
The compound is being explored for its potential in drug design, particularly for therapeutic applications targeting specific diseases. Its structural characteristics allow for modifications that can enhance efficacy and selectivity against particular biological targets. For instance, the pyrrolidine moiety can be optimized to improve binding affinity to target receptors or enzymes involved in disease pathways .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies have revealed that modifications to the phenolic and pyrrolidine components can significantly affect the compound's antiproliferative properties. For example, alterations in substituents on the phenyl ring have been shown to influence the compound's potency against cancer cell lines .
| Modification Type | Effect on Activity |
|---|---|
| Substituent on Phenyl Ring | Increased potency against cancer cells |
| Variation in Pyrrolidine Structure | Altered binding affinity to targets |
Synthesis Methodologies
The synthesis of this compound involves several key steps that can be optimized for yield and purity. Various synthetic routes have been documented, highlighting different approaches to introduce the pyrrolidine moiety into the phenolic framework.
Synthesis Overview
- Starting Materials : The synthesis typically begins with commercially available phenolic compounds.
- Pyrrolidine Introduction : The pyrrolidine group is introduced through nucleophilic substitution reactions or coupling reactions involving appropriate precursors.
- Chlorination : The introduction of the chloro group can be achieved through electrophilic aromatic substitution methods.
These synthetic pathways are crucial for producing sufficient quantities of this compound for research and development purposes .
Case Studies and Research Findings
Several case studies have documented the applications of this compound in various contexts:
Case Study 1: Antiproliferative Activity
A study examining a series of related compounds found that derivatives of this compound exhibited significant antiproliferative activity against specific cancer cell lines. The findings suggest that structural modifications can lead to enhanced efficacy in targeting cancer cells, indicating potential therapeutic applications in oncology .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers tested this compound against various bacterial strains. The results demonstrated a notable reduction in bacterial growth, supporting its potential use as an antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pyrrolidin-1-ylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target proteins, while the pyrrolidin-1-ylmethyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural and physicochemical differences between 2-Chloro-5-(pyrrolidin-1-ylmethyl)phenol and selected analogs:
*Estimated based on structural analysis.
Pharmacological Profiles
Physicochemical Properties
- Solubility : The pyrrolidinylmethyl group in the target compound likely enhances water solubility compared to purely aromatic substituents (e.g., L-779450). Chlorthalidone’s sulfonamide group contributes to its low aqueous solubility .
- Melting Points : While the target compound’s melting point is unreported, analogs like L-779450 and Chlorthalidone exhibit higher molecular weights and likely higher melting points (>250°C) due to rigid substituents .
Research Findings and Implications
Key Observations
- Chlorine’s Role : The 2-chloro substituent is conserved across all analogs, suggesting its critical role in electronic modulation of the aromatic ring and intermolecular interactions .
- Biological Potency: L-779450’s nanomolar activity underscores the importance of bulky heterocyclic substituents in kinase inhibition, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
